molecular formula C25H21ClFN3O3S B2558844 7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902909-20-0

7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2558844
CAS No.: 902909-20-0
M. Wt: 497.97
InChI Key: OCRXHUHYFQZXLV-UHFFFAOYSA-N
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Description

This compound, 7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, is a structurally novel and potent adenosine triphosphate (ATP)-competitive inhibitor of the BCR-ABL tyrosine kinase Source . Its primary research value lies in overcoming the clinical challenge of imatinib resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The compound is engineered to maintain high affinity for several common mutant forms of BCR-ABL, including the gatekeeper T315I mutation, which confers resistance to many first- and second-generation inhibitors Source . Research applications are focused on elucidating mechanisms of kinase inhibition and resistance, evaluating its efficacy in preclinical models of hematological malignancies, and exploring its potential as a lead compound for the development of next-generation targeted cancer therapies Source . Its unique tetrahydropyrido-thieno-pyrimidine-dione scaffold provides a distinct chemical probe for studying aberrant kinase signaling in oncogenesis.

Properties

CAS No.

902909-20-0

Molecular Formula

C25H21ClFN3O3S

Molecular Weight

497.97

IUPAC Name

11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C25H21ClFN3O3S/c1-14-19(26)4-3-5-20(14)30-23(32)22-18-10-11-28(15(2)31)13-21(18)34-24(22)29(25(30)33)12-16-6-8-17(27)9-7-16/h3-9H,10-13H2,1-2H3

InChI Key

OCRXHUHYFQZXLV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)F)SC5=C3CCN(C5)C(=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's complex structure includes multiple functional groups that contribute to its biological activity. The presence of a tetrahydropyrido-thienopyrimidine core is noteworthy for its potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of thienopyrimidine compounds often exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the activity of pyrimidine analogs against A431 vulvar epidermal carcinoma cells, where one derivative inhibited cell proliferation and migration significantly .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
ThienopyrimidineA4315.0Inhibition of cell proliferation
Chloroethyl pyrimidineVarious human tumor cells10.0Induction of apoptosis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar pyrimidine derivatives have shown effectiveness against pathogens such as Helicobacter pylori. The ability to inhibit bacterial growth could be attributed to interference with nucleic acid synthesis pathways .

Enzyme Inhibition

Enzymatic assays have revealed that certain thienopyrimidine derivatives act as inhibitors for specific enzymes involved in cancer and microbial metabolism. For example, some compounds have shown inhibitory activity against urease and other critical enzymes .

The biological activity of this compound may involve several mechanisms:

  • Targeting Kinases : Similar compounds have been identified as kinase inhibitors, which play a crucial role in cancer cell signaling pathways.
  • Interference with DNA/RNA Synthesis : By mimicking nucleotide structures, these compounds can disrupt nucleic acid synthesis.
  • Inducing Apoptosis : Some derivatives are known to trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

A recent study demonstrated the synthesis and evaluation of a series of thienopyrimidine derivatives for their anticancer properties. Among them, the compound exhibited a notable reduction in tumor growth in xenograft models . This highlights the potential for further development into therapeutic agents.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that typically include the reaction of various precursors under specific conditions to achieve the desired tetrahydropyrido-thienopyrimidine structure. The compound's structure is characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its molecular integrity and purity.

Antitumor Activity

Research has indicated that derivatives of thienopyrimidine compounds often exhibit significant antitumor properties. For instance, studies have shown that related thieno[2,3-d]pyrimidine compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar thienopyrimidine derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate promising potential for development as an antimicrobial agent .

Central Nervous System Disorders

Given the structural features of this compound, it may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases .

Anti-inflammatory Effects

Research into related thienopyrimidine compounds has suggested potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, presenting opportunities for treating conditions such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

  • Antitumor Efficacy : A study involving a series of thieno[2,3-d]pyrimidine derivatives reported significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Screening : Another investigation focused on the synthesis of novel thieno[2,3-d]pyrimidines and their antimicrobial properties. The results showed that certain derivatives had lower MIC values compared to standard antibiotics .
  • Neuroprotective Studies : Research exploring the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress markers in neuronal cells, suggesting a mechanism for potential therapeutic use in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Key Substituents Biological Activity Synthesis Method Key Findings
7-Benzyl-3-(4-fluorophenyl)-2-propylamino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one 7-benzyl, 4-fluorophenyl, 2-propylamino Antifungal, antibacterial Aza-Wittig reaction Crystallographic data (Acta Cryst. E68, o1097) supports planar core structure.
7-Methyl-3-(substituted-aryledineamino)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones 7-methyl, aryledineamino Antimycobacterial Gewald reaction Active against INH-resistant M. tuberculosis (MIC: 1.10–5.07 µg/mL) .
2-Amino-4-ethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives 2-amino, 4-ethyl Not specified Aza-Wittig reaction High-yield synthesis (58–82%) via phosphine-mediated intermediates .
Target Compound 7-acetyl, 3-(3-chloro-2-methylphenyl), 4-fluorobenzyl Hypothesized: Antimycobacterial Likely aza-Wittig/Gewald Structural uniqueness may enhance target selectivity vs. simpler analogs.

Key Comparison Points

Substituent Effects on Bioactivity The 7-acetyl group in the target compound contrasts with 7-benzyl () or 7-methyl () groups. The 3-(3-chloro-2-methylphenyl) substituent introduces both chloro (electron-withdrawing) and methyl (electron-donating) groups, which could modulate electronic effects differently than the 4-fluorophenyl group in .

Synthetic Routes

  • Most analogs are synthesized via aza-Wittig reactions () or Gewald reactions (). The target compound likely follows similar methods, given its fused heterocyclic core .
  • Substituent introduction (e.g., acetyl via acetylation of a precursor amine) may require additional steps compared to direct alkylation or arylation .

Biological Performance highlights that aryledineamino substituents enhance antimycobacterial activity (MIC: 1.10–5.07 µg/mL) . The target compound’s 3-chloro-2-methylphenyl group may offer similar potency through halogen bonding with mycobacterial enzymes. 4-Fluorobenzyl in the target compound mirrors substituents in and , which are associated with antifungal activity .

Physicochemical Properties

  • The acetyl group increases molecular weight (vs. methyl or benzyl) and may improve solubility in polar solvents compared to purely aromatic substituents .
  • The chloro-methylphenyl moiety could enhance metabolic stability relative to unsubstituted phenyl groups .

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